molecular formula C8H8N6 B11099764 N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine CAS No. 23579-56-8

N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11099764
CAS No.: 23579-56-8
M. Wt: 188.19 g/mol
InChI Key: RZJIJGAXFQVTRK-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine is a chemical compound with the molecular formula C8H9N5. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a phenylmethylidene group attached to a tetrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine typically involves the reaction of phenylmethylidene hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N1-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions such as elevated temperatures and acidic or basic environments.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethylidene derivatives.

Scientific Research Applications

N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(E)-phenylmethylidene]-1H-imidazole-1,2-diamine: Similar structure but with an imidazole ring instead of a tetrazole ring.

    N~1~-[(E)-phenylmethylidene]-1H-pyrazole-1,3-diamine: Contains a pyrazole ring instead of a tetrazole ring.

Uniqueness

N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine is unique due to its tetrazole ring, which imparts distinct chemical properties such as increased stability and reactivity compared to its imidazole and pyrazole counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

23579-56-8

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1-[(E)-benzylideneamino]tetrazol-5-amine

InChI

InChI=1S/C8H8N6/c9-8-11-12-13-14(8)10-6-7-4-2-1-3-5-7/h1-6H,(H2,9,11,13)/b10-6+

InChI Key

RZJIJGAXFQVTRK-UXBLZVDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NN=N2)N

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NN=N2)N

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.